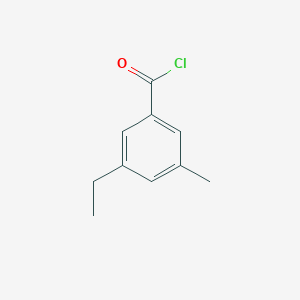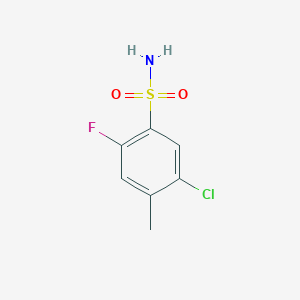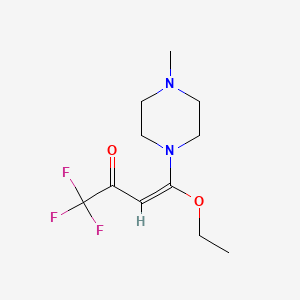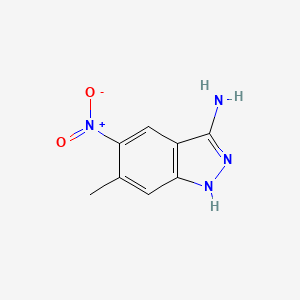
6-Octenal, 2,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-6-enal can be synthesized through various methods. One common synthetic route involves the hydroformylation of myrcene, followed by hydrogenation and oxidation . The reaction conditions typically include the use of a rhodium-based catalyst for hydroformylation, followed by palladium on carbon (Pd/C) for hydrogenation, and finally, oxidation using an oxidizing agent such as potassium permanganate (KMnO4) .
Industrial Production Methods
In industrial settings, 2,7-dimethyloct-6-enal is often produced through the distillation of essential oils from plants like citronella grass (Cymbopogon nardus) and kaffir lime leaves (Citrus hystrix) . The essential oil is extracted through steam distillation, and the compound is then isolated and purified using fractional distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyloct-6-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citronellic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to citronellol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Citronellic acid.
Reduction: Citronellol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Dimethyloct-6-enal has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,7-dimethyloct-6-enal involves its interaction with various molecular targets and pathways:
Cholinergic Neurotransmission: It modulates cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity, leading to elevated levels of acetylcholine (Ach) in the synaptic cleft.
Insect Repellent: It acts as an insect repellent by interfering with the olfactory receptors of insects, deterring them from approaching the source of the compound.
Comparaison Avec Des Composés Similaires
2,7-Dimethyloct-6-enal can be compared with other similar compounds such as:
Hydroxycitronellal: A hydroxylated derivative of citronellal, used in perfumery for its floral scent.
2,7-Dimethyloct-6-enal stands out due to its unique combination of aldehyde functionality and monoterpenoid structure, which gives it distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
111396-28-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,7-dimethyloct-6-enal |
InChI |
InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3 |
Clé InChI |
RRPLNOVWTWPBFK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC=C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)






![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)



![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)

![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
